molecular formula C17H20N2O2S3 B11094900 (5Z)-5-(3-butyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-butyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11094900
M. Wt: 380.6 g/mol
InChI Key: AJCNEQRLGIKVAC-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that combines benzothiazole and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-butyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can inhibit enzyme activity by binding to the active site, while the thiazolidinone ring can interact with cellular receptors to modulate signaling pathways . These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-BUTYL-5-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of benzothiazole and thiazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H20N2O2S3

Molecular Weight

380.6 g/mol

IUPAC Name

(5Z)-5-(3-butyl-5-methoxy-1,3-benzothiazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H20N2O2S3/c1-4-6-9-19-12-10-11(21-3)7-8-13(12)23-16(19)14-15(20)18(5-2)17(22)24-14/h7-8,10H,4-6,9H2,1-3H3/b16-14-

InChI Key

AJCNEQRLGIKVAC-PEZBUJJGSA-N

Isomeric SMILES

CCCCN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)CC

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.